9-Acridinamine, N-pentyl-
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Overview
Description
N-pentylacridin-9-amine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentylacridin-9-amine typically involves the reaction of acridine with pentylamine. One common method involves the Ullmann reaction, where N-phenylanthranilic acid is prepared and then stirred in phosphorus oxychloride to afford 9-chloro-acridine. This intermediate is then reacted with pentylamine to yield N-pentylacridin-9-amine .
Industrial Production Methods
Industrial production of N-pentylacridin-9-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
N-pentylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quaternary ammonium cations.
Reduction: Reduction reactions can convert N-pentylacridin-9-amine into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the pentyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: Various alkyl or aryl halides can be used as reagents in substitution reactions.
Major Products
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
N-pentylacridin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye due to its high fluorescence properties.
Biology: Acts as a mutagen for viruses and bacteria, making it useful in genetic studies.
Industry: Used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-pentylacridin-9-amine involves its interaction with DNA. The planar ring structure of acridine derivatives allows them to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase. This leads to the inhibition of DNA replication and transcription, which is particularly useful in anticancer therapies .
Comparison with Similar Compounds
N-pentylacridin-9-amine can be compared with other acridine derivatives such as:
9-aminoacridine: Known for its use as a fluorescent dye and mutagen.
Amsacrine: An anticancer agent that intercalates with DNA and inhibits topoisomerase.
Triazoloacridone: Another anticancer agent with similar DNA intercalating properties.
N-pentylacridin-9-amine is unique due to its specific pentyl substitution, which can influence its solubility, reactivity, and biological activity.
Properties
CAS No. |
74054-22-1 |
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Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
N-pentylacridin-9-amine |
InChI |
InChI=1S/C18H20N2/c1-2-3-8-13-19-18-14-9-4-6-11-16(14)20-17-12-7-5-10-15(17)18/h4-7,9-12H,2-3,8,13H2,1H3,(H,19,20) |
InChI Key |
XYIKWCPPWRQYGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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